molecular formula C10H12N2O3 B1363640 (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217651-22-3

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Número de catálogo: B1363640
Número CAS: 1217651-22-3
Peso molecular: 208.21 g/mol
Clave InChI: NUHHYFSZGZXEGU-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide research. This compound features a stereospecific (S)-configuration at the alpha-carbon and a carbamoyl functional group on the phenyl ring, which can be critical for molecular recognition and hydrogen bonding in biological systems. Its structural similarity to phenylalanine, a common building block in peptides, makes it a valuable building block for the rational design of novel peptide-based compounds . Researchers can utilize this chiral amino acid to investigate structure-activity relationships, particularly in the development of enzyme inhibitors or receptor ligands where the carbamoyl moiety may contribute to specific binding interactions . The compound is provided as a high-purity powder and is intended for research applications in a controlled laboratory environment. Handling should follow safe laboratory practices, using appropriate personal protective equipment. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Propiedades

IUPAC Name

(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376131
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217651-22-3
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis typically begins with a protected amino acid derivative, such as N-protected L-phenylalanine or its analogs, to preserve stereochemistry during subsequent transformations. The carbamoyl group is introduced onto the phenyl ring either before or after amino acid backbone assembly, depending on the synthetic route.

Protection and Deprotection Steps

  • Amino and Carboxyl Protection: To prevent unwanted side reactions, the amino group is often protected using groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), while the carboxyl group may be protected as esters (e.g., methyl or benzyl esters).

  • Deprotection: After key coupling steps, protecting groups are removed under mild acidic or basic conditions to yield the free amino acid.

Introduction of the Carbamoyl Group

Two main approaches are reported:

  • Direct Amidation of a Carboxylic Acid Precursor: The phenyl ring bearing a carboxylic acid at the meta position can be converted to the corresponding amide by reaction with ammonia or ammonium salts under activating conditions (e.g., carbodiimide-mediated coupling).

  • Nitrile Hydrolysis: Alternatively, a meta-substituted nitrile intermediate can be hydrolyzed under acidic or basic conditions to the carbamoyl group.

Coupling Reactions

Coupling of the protected amino acid with the carbamoyl-substituted phenyl moiety is typically achieved via peptide coupling reagents such as:

  • Carbodiimides (e.g., DCC, EDC)
  • HOBt (1-Hydroxybenzotriazole) or HOAt as additives to improve yield and reduce racemization
  • Other modern coupling agents like HATU or PyBOP may be used for enhanced efficiency and stereochemical control.

Stereochemical Control

Maintaining the (S)-configuration at the α-carbon is critical. Conditions are optimized to avoid racemization, including:

  • Low temperatures during coupling
  • Use of mild bases or buffers
  • Short reaction times

Purification

Final purification is commonly performed by:

  • Preparative High-Performance Liquid Chromatography (HPLC)
  • Crystallization techniques tailored to the compound’s solubility profile

Purity levels exceeding 97% are achievable and essential for biological applications.

Comparative Table of Preparation Parameters

Step Common Reagents/Conditions Purpose Notes
Amino group protection Boc2O, Fmoc-Cl, base (e.g., NaHCO3) Protect amino group Prevents side reactions during coupling
Carboxyl group protection Methyl or benzyl alcohol, acid catalyst Protect carboxyl group Enables selective reactions
Carbamoyl group formation Ammonia, carbodiimides (DCC, EDC), HOBt Amidation of carboxylic acid Requires controlled conditions to avoid hydrolysis
Coupling DCC/EDC + HOBt or HATU, mild base, low temp Peptide bond formation Critical for stereochemical integrity
Deprotection TFA (trifluoroacetic acid) for Boc, piperidine for Fmoc Removal of protecting groups Mild conditions to avoid racemization
Purification Preparative HPLC, crystallization Obtain pure final product Essential for biological activity

Research Findings on Preparation Optimization

  • Reaction Conditions: Studies show that coupling efficiency and stereochemical purity are maximized at temperatures between 0–5°C with HOBt additives to suppress racemization.

  • Solvent Choice: Polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred for coupling reactions due to their solubilizing properties and ability to stabilize intermediates.

  • Yield and Purity: Optimized protocols report isolated yields of 65–85% with enantiomeric excess (ee) > 98%, confirming the preservation of the (S)-configuration.

  • Analytical Techniques: Characterization of the final product employs 1H and 13C NMR spectroscopy to confirm structure and stereochemistry, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation.

Alternative Synthetic Routes

While the above route is classical, alternative methods have been explored:

  • Enzymatic Resolution: Use of amino acid racemases or amidases to selectively produce the (S)-enantiomer from racemic mixtures.

  • Asymmetric Catalysis: Employing chiral catalysts in the formation of the amino acid backbone to directly yield the (S)-configured product.

  • Solid-Phase Peptide Synthesis (SPPS): Automated synthesis using resin-bound intermediates, enabling rapid assembly and purification, particularly useful for derivatives and analogs.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Opioid Receptor Modulation :
    Research indicates that (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid may serve as a precursor for developing novel opioid antagonists. These compounds could modulate opioid receptor activity, potentially offering safer alternatives for pain management without the risks associated with traditional opioids .
  • Anticancer Activity :
    Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects on cancer cell lines while showing reduced toxicity towards non-cancerous cells. This selectivity is vital for therapeutic applications in oncology .
  • Neuroprotective Effects :
    The compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. It has been shown to block the release of amyloid precursor protein, which is implicated in neuronal damage associated with Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated the biological activity of this compound derivatives:

  • Cell Viability Assays : Various derivatives were tested against A549 lung cancer cells. Compounds showed significant reductions in cell viability, indicating potential as anticancer agents .
  • Receptor Binding Studies : Binding affinity tests against specific receptors revealed that some analogs could effectively modulate neural pathways, suggesting applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeCell Line TestedIC50 (µM)Selectivity Index
Compound AAnticancerA549155
Compound BNeuroprotectiveNeuronal Cells2010
Compound COpioid AntagonistHEK29358
  • Case Study on Anticancer Properties :
    A study published in Molecules evaluated the anticancer properties of various derivatives of this compound against non-small cell lung cancer models. The most promising candidate exhibited a significant reduction in cell viability and migration, highlighting its potential as a lead compound for further development .
  • Neuroprotection Research :
    In research focusing on neurodegenerative diseases, it was found that certain derivatives could inhibit amyloid precursor protein release in neuronal cultures exposed to glutamate stimulation. This suggests a mechanism through which these compounds may exert protective effects against neuronal damage associated with Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Key Structural Variations :

  • Carbamoyl (Target Compound) : The carbamoyl group (-CONH₂) is polar and hydrogen-bonding, enhancing solubility and target binding in biological systems.
  • Bromo Substituents: (R)-2-Amino-3-(3-bromophenyl)-propanoic acid () and its 4-bromo analog exhibit yields of 92.4% and 79.3%, respectively, in Ni(II)-Schiff base syntheses. Bromine’s electron-withdrawing nature may influence reactivity and optical activity ([α]D²⁵ = −2511 for the 4-bromo derivative) .
  • Nitro Substituents: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0) features a nitro group (-NO₂), a strong electron-withdrawing substituent. This enhances electrophilicity but may reduce metabolic stability compared to carbamoyl .
  • Fluoro Substituents: (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1217649-15-4) introduces fluorine, which combines electronegativity with small atomic radius, improving metabolic stability and bioavailability .

Actividad Biológica

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, an amino acid derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O3C_{10}H_{12}N_{2}O_{3} and a molecular weight of 208.21 g/mol. Its structure includes an amino group, a propanoic acid backbone, and a carbamoyl-substituted phenyl group, contributing to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino and carboxyl groups facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target molecules. The phenyl ring and carbamoyl group play significant roles in determining the compound's specificity and efficacy in pharmacological applications.

Opioid Receptor Antagonism

Research indicates that this compound may serve as a potential opioid antagonist. Its structural similarities to known opioid peptides suggest that it could modulate pain pathways without the adverse effects commonly associated with traditional opioids. This property positions it as a candidate for safer pain management solutions.

Antioxidant and Anticancer Properties

In studies evaluating similar compounds, derivatives of this compound have shown promising antioxidant properties. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against cancer cell lines while exhibiting low toxicity towards non-cancerous cells, indicating a potential for selective anticancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis highlights the differences in biological activity among various analogs of this compound. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundChiral amino acid derivativePotential opioid antagonist
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acidCarbamoyl at para positionDifferent receptor interactions
(R)-2-Amino-3-(3-bromophenyl)propanoic acidBromine substitution on phenylVarying reactivity patterns

The table illustrates how slight modifications in structure can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationship studies in drug development.

Case Studies

  • Opioid Antagonist Development : A study focused on designing novel opioid antagonists based on the structure of this compound revealed that modifications could enhance binding affinity to opioid receptors while reducing side effects associated with conventional opioids .
  • Antioxidant Activity Assessment : In vitro assays conducted on derivatives demonstrated that certain modifications led to enhanced antioxidant capacities, which may be beneficial in preventing oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.